2-(Pentafluoroethyl)-1H-benzimidazole
Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole. The “2-(Pentafluoroethyl)” indicates that a pentafluoroethyl group is attached to the benzimidazole at the 2-position .
Synthesis Analysis
The synthesis of fluorinated compounds often involves complex reactions. For instance, the synthesis of pentafluoroethyl 2,2,2-trifluoroethyl ether involves strategies utilizing the reactivity of fluorinated phenyl groups and alkenyl ethers.Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized by the presence of multiple fluorine atoms, which can significantly alter the electronic distribution within the molecule. This can lead to unique reactivity patterns.Chemical Reactions Analysis
Fluorinated compounds can undergo a variety of chemical reactions, including pyrolysis and thermolysis, which can lead to the formation of different fluorinated products.Physical And Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often determined by the presence and arrangement of fluorine atoms. For example, the critical properties of binary mixtures of fluorinated ethers have been measured, showing the influence of fluorine on properties such as temperature, pressure, and density .Scientific Research Applications
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Environmental Sciences
- Application : Pentafluoroethyl compounds are part of a larger group of chemicals known as Per- and polyfluorinated alkyl substances (PFAS). These substances are used in numerous products and technical processes due to their extreme persistence in the environment .
- Methods : PFAS are examined comprehensively in environmental sciences. The study includes their effects on aquatic fauna, insects, amphibians, and humans. The analysis captures only a fragment of the large, diverse family of PFAS .
- Results : PFAS are harmful to various life forms at concentrations of a few µg/L or less, accumulate in organisms, and biomagnify in food webs. Humans are subjected to PFAS uptake primarily through food and drinking water .
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Materials Science
- Application : Ionic liquids, such as N-butyl-N-methylpyrrolidinium tris (pentafluoroethyl)trifluorophosphate, are used as working fluids in thermal energy storage (TES) technologies .
- Methods : The thermal stability of the ionic liquid is studied by heating it at 200 °C for up to 168 hours. The conditions simulate those used in TES plants .
- Results : The analysis shows a significant degradation of the FAP anion upon heating for more than 4 hours. On the other hand, the [BmPyrr] cation displays remarkable stability when heated in contact with steel and brass .
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Electrochemistry
- Application : Ionic liquids are used in various electrochemical applications, including metal electrodeposition, batteries, fuel cells, and supercapacitors .
- Methods : The structure dynamics and properties of the electric double layer at the ionic liquid-electrode interface are studied .
- Results : The research on the electric double layer at the ionic liquid-electrode interface is a hot topic in scientific research .
properties
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5N2/c10-8(11,9(12,13)14)7-15-5-3-1-2-4-6(5)16-7/h1-4H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDUDGYTAUTZQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508893 | |
Record name | 2-(Pentafluoroethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pentafluoroethyl)-1H-benzimidazole | |
CAS RN |
383-08-4 | |
Record name | 2-(1,1,2,2,2-Pentafluoroethyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Pentafluoroethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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